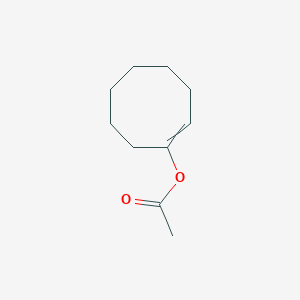

1-Cyclooctenyl acetate

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

93981-85-2 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

[(1E)-cycloocten-1-yl] acetate |

InChI |

InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |

InChIキー |

GCKRQQJBNDAYRT-JXMROGBWSA-N |

異性体SMILES |

CC(=O)O/C/1=C/CCCCCC1 |

正規SMILES |

CC(=O)OC1=CCCCCCC1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1 Cyclooctenyl Acetate

Regioselective and Stereoselective Synthesis Strategies

The precise placement of the double bond and the stereochemical outcome are paramount in the synthesis of complex molecules. For 1-cyclooctenyl acetate (B1210297), this involves ensuring the formation of the enolate at the desired α-carbon of the cyclooctanone (B32682) precursor and controlling the geometry of the resulting double bond.

Catalytic methods offer an efficient route to enol acetates from their corresponding ketones, such as the conversion of cyclooctanone to 1-cyclooctenyl acetate. Palladium-based catalysts are particularly effective for this transformation. One prominent method is the direct dehydrogenation of ketones. For instance, the use of a Pd(DMSO)₂(TFA)₂ catalyst with oxygen as the oxidant can convert cyclic ketones into their corresponding enones. nih.gov While this produces an α,β-unsaturated ketone, related palladium-catalyzed systems can be tailored for enol acetate synthesis.

The formation of a palladium(II)-enolate is a key intermediate step in these reactions. nih.gov This intermediate can then undergo further reactions to yield the desired enol acetate. The choice of ligands and reaction conditions is crucial for directing the reaction towards the desired product and achieving high regioselectivity. For example, phosphine-free palladium catalysts have shown high selectivity in related transformations when acetonitrile (B52724) is used as the solvent. elsevierpure.com

Another approach involves the trapping of in-situ generated palladium enolates. nih.gov This methodology allows for the enantioselective functionalization of ketones and can be adapted for the synthesis of specific enol acetates. nih.gov The development of chiral electron-rich monodentate phosphine (B1218219) ligands has enabled catalytic asymmetric vinylation and arylation of ketones, processes that proceed through metal enolates and could be adapted for acetate formation. acs.org

Table 1: Comparison of Catalytic Systems for Ketone Dehydrogenation and Related Transformations

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd(DMSO)₂(TFA)₂ / O₂ | Cyclic Ketones | α,β-Unsaturated Ketones | Direct dehydrogenation using O₂ as the oxidant. nih.gov |

| Phosphine-free Palladium | Silyl (B83357) Enol Ethers | α,β-Unsaturated Esters | High selectivity achieved with nitrile solvents like acetonitrile. elsevierpure.com |

| [Pd₂(dba)₃] / Chiral Ligand | β-Ketoesters | α-Alkylated Ketones | Proceeds via trapping of an intermediary palladium-enolate species. nih.gov |

| Pd(0) / (S)-BINAP | Ketone Enolates | α-Arylated Ketones | Employs chiral ligands for asymmetric transformations. acs.org |

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. rjpbr.com This approach is particularly powerful for producing chiral molecules, such as analogues of this compound. Lipases are commonly used enzymes in these strategies for their ability to catalyze acylation and deacylation reactions with high enantioselectivity. nih.gov

A notable strategy is the dynamic kinetic resolution (DKR) of ketones or enol acetates to produce chiral acetates. organic-chemistry.orgnih.gov This process can involve a combination of a lipase (B570770) for enantioselective acetylation and a ruthenium complex for in-situ racemization of the ketone. organic-chemistry.org In this one-pot process, an enol acetate can be converted into a chiral acetate with high yield and optical purity. The reaction proceeds through several steps, including deacetylation, keto-enol tautomerization, reduction, and enantioselective acetylation. organic-chemistry.org

For instance, the transformation of various enol acetates into chiral acetates has been achieved with high enantioselectivities (91-99% ee) and yields (94-100%) using a combination of a lipase and a ruthenium complex, with 4-chlorophenyl acetate serving as the acyl donor. organic-chemistry.org This highlights the potential to create chiral analogues of cyclooctenyl acetate or to resolve racemic mixtures of substituted cyclooctenols prior to acetylation.

Table 2: Chemoenzymatic Synthesis of Chiral Acetates

| Catalyst System | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) | Yield |

| Lipase + Ru Complex | 1-Indanone | 4-Chlorophenyl acetate | (R)-1-Indanyl acetate | 99% | 98% |

| Lipase + Ru Complex | 1-Tetralone | 4-Chlorophenyl acetate | (R)-1-Tetralyl acetate | 99% | 99% |

| Lipase + Ru Complex | Phenyl-2-propanone | 4-Chlorophenyl acetate | (R)-Phenyl-2-propyl acetate | 92% | 94% |

| Data sourced from a study on concerted catalytic reactions. organic-chemistry.org |

Precursor Design and Derivatization for this compound Synthesis

The synthesis of this compound relies on the careful design and preparation of suitable precursors, primarily cyclooctanone and its derivatives or cyclooctenyl alcohols.

The Reformatsky reaction is a classic organometallic reaction that uses metallic zinc to couple α-halo esters with aldehydes or ketones, forming β-hydroxy esters. wikipedia.orglibretexts.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, preventing self-condensation of the ester. wikipedia.orglibretexts.org

This reaction can be envisioned as a pathway to cyclooctenyl intermediates. An intramolecular Reformatsky reaction, starting with a precursor containing both a ketone carbonyl and an α-halo ester within a suitable carbon chain, could be used to construct a cyclic β-hydroxy ester. Dehydration of this intermediate would then generate an α,β-unsaturated ester, a cyclooctenyl derivative. The reaction mechanism involves the oxidative addition of zinc into the carbon-halogen bond, formation of a zinc enolate, coordination to the carbonyl group, and subsequent carbon-carbon bond formation through a six-membered chair-like transition state. libretexts.orgnrochemistry.com Various metals other than zinc, such as magnesium, indium, and cobalt, can also be used. wikipedia.org

Cyclooctenyl alcohols are direct precursors to this compound, which can be formed via a simple acetylation reaction. The synthesis of these alcohols often involves the selective reduction of an α,β-unsaturated ketone, such as cyclooct-2-en-1-one. The challenge lies in achieving a 1,2-reduction of the carbonyl group without reducing the carbon-carbon double bond.

The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent such as methanol, is highly effective for this selective transformation. researchgate.net This method enhances the electrophilicity of the carbonyl carbon, favoring hydride attack at that position over conjugate addition to the double bond. This leads to the formation of the allylic alcohol, cyclooct-2-en-1-ol, in high yield. Other reducing agents like lithium aluminum hydride (LiAlH₄) are more powerful and can sometimes lead to over-reduction. youtube.com Once the cyclooctenyl alcohol is obtained, it can be readily converted to this compound through reaction with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sphinxsai.com

Key principles applicable to this synthesis include:

Atom Economy : This metric evaluates how efficiently reactants are converted into the final product. youtube.com Catalytic methods are inherently more atom-economical than stoichiometric reactions. For instance, a catalytic dehydrogenation of cyclooctanone to form the enol acetate would have a higher atom economy than a multi-step synthesis involving protecting groups or stoichiometric activating agents. The traditional synthesis of acetanilides using acetic anhydride, for example, produces acetic acid as a byproduct, lowering the atom economy. sphinxsai.com

Use of Catalysis : As discussed in section 2.1.1, catalytic approaches reduce the need for stoichiometric reagents, which in turn minimizes waste. mdpi.com Both metal-based catalysts and biocatalysts (enzymes) are pillars of green chemistry. mdpi.com

Safer Solvents and Reagents : Green synthesis favors the use of less toxic and environmentally benign solvents. Acetic acid, for example, is considered a greener solvent than chlorinated hydrocarbons like carbon tetrachloride. youtube.com The use of water as a solvent, where possible, is highly desirable. Recent studies have shown that certain reductive transformations of nitriles to alcohols can be performed in aqueous solutions. rsc.org

Energy Efficiency : Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can help achieve this goal.

One-pot processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent an excellent green chemistry strategy. soton.ac.uk Such a process for synthesizing this compound could involve the catalytic reduction of a suitable precursor followed by in-situ acetylation, which would save on solvents, energy, and time associated with purification steps. soton.ac.uk

Stereochemical Aspects and Conformational Analysis of 1 Cyclooctenyl Acetate

Configurational Isomerism in 1-Cyclooctenyl Acetate (B1210297)

Configurational isomers are stereoisomers that cannot be converted into one another without the breaking of chemical bonds. libretexts.org In alkenes, this type of isomerism is most commonly observed as cis-trans (or E/Z) isomerism, which arises from the restricted rotation around a double bond. libretexts.org

The cyclooctene (B146475) ring is notable as it is the smallest cycloalkene that can exist in both stable cis and trans configurations. wikipedia.org Consequently, 1-cyclooctenyl acetate can exist as two distinct configurational isomers: (Z)-1-cyclooctenyl acetate (cis) and (E)-1-cyclooctenyl acetate (trans).

(Z) -This compound (cis) : In this isomer, the carbon atoms of the ring adjacent to the double bond are on the same side of the double bond. The cis isomer is the most common and is significantly more stable than the trans isomer. wikipedia.orgresearchgate.net

(E) -This compound (trans) : In this isomer, the adjacent ring carbons are on opposite sides of the double bond. This arrangement introduces considerable ring strain, making it much less stable. researchgate.net While less common, the high ring strain in trans-cyclooctene (B1233481) and its derivatives leads to unique reactivity profiles. nih.gov

Theoretical analysis of the parent cyclooctene molecule indicates a total of 16 conformational and configurational isomers, which are all chiral and exist as eight enantiomeric pairs. wikipedia.org

| Property | cis-Cyclooctene | trans-Cyclooctene | Reference |

|---|---|---|---|

| Relative Stability | More stable (lower energy) | Less stable (higher energy, ~9.4 kcal/mol higher than cis) | researchgate.net |

| Commonality | Commercially available and most common form | Requires dedicated synthetic routes | units.it |

| Most Stable Conformation | Ribbon-like shape with four carbon atoms in a plane | Chair-like conformation | wikipedia.org |

| Reactivity | Standard alkene reactivity | Enhanced reactivity due to high ring strain | nih.gov |

Conformational Dynamics of the Cyclooctene Ring in this compound

The flexibility of the eight-membered ring in this compound allows it to adopt multiple three-dimensional shapes, or conformations. The conformational landscape of the parent (Z)-cyclooctene has been extensively studied through computational methods. researchgate.netunits.it

Computational analysis has identified four primary, distinct energy minima on the potential energy surface for (Z)-cyclooctene. units.it These four basic conformations are all chiral, and each has a corresponding enantiomeric form. researchgate.netunits.it A ring-inversion process further increases the degeneracy, leading to a total of 16 distinct, interconverting conformers. researchgate.netunits.it

The most stable conformation of (Z)-cyclooctene features a structure where four carbon atoms (C-C=C-C) lie in a single plane, with the other four carbons positioned above that plane. units.it Other stable conformations involve five carbon atoms situated in one plane. units.it It is a significant finding that the highly symmetric "boat" and "chair" forms, often associated with cyclic systems, are not stable conformations for cyclooctene. units.it Instead, they represent higher-energy transition states that facilitate the interconversion between the more stable, lower-energy conformers. units.it

The specific conformation of the cyclooctene ring can have significant consequences for its reactivity. For example, the high selectivity observed in the epoxidation of cyclooctene is attributed to the stereoelectronic properties of its predominant conformation. researchgate.netunits.it In this conformation, the poor orbital overlap between the allylic C-H bonds and the π-system of the double bond disfavors undesired side reactions, leading to higher yields of the epoxide product. researchgate.netunits.it

| Structure | Type | Key Feature | Reference |

|---|---|---|---|

| Conformation A | Stable Energy Minimum | Most stable conformation; four carbon atoms are coplanar. | units.it |

| Conformation B | Stable Energy Minimum | Five carbon atoms are coplanar. | units.it |

| Conformation C | Stable Energy Minimum | Similar to A but with different dihedral angles. | units.it |

| Conformation D | Stable Energy Minimum | Five carbon atoms are coplanar. | units.it |

| Boat Form | Transition State | Higher energy state for racemization (e.g., C to C* inversion). | units.it |

| Chair Form | Transition State | Higher energy state for racemization (e.g., B to B* inversion). | units.it |

Chiral Induction and Enantioselective Synthesis involving this compound Analogues

As the stable conformations of the cyclooctene ring are chiral, this compound is a chiral molecule. This inherent chirality can be exploited in asymmetric reactions. Chiral induction is the process by which a chiral center or feature in a molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer. Enantioselective synthesis refers to chemical reactions that produce one enantiomer of a chiral product in excess over the other. scienceopen.com

While specific studies on chiral induction using this compound are not widely documented, the principles can be understood through reactions involving its analogues, such as other allylic acetates and cyclic alkenes. The field of asymmetric catalysis offers powerful tools for the enantioselective synthesis of such chiral molecules. rochester.edunih.gov

For instance, iridium-based catalysts featuring chiral ligands like tol-BINAP have been successfully used for the 2-propanol-mediated reductive coupling of racemic branched allylic acetates with ketones. nih.gov This methodology allows for the synthesis of highly enantiomerically enriched products containing complex chiral centers. nih.gov Similar strategies could be envisioned for the enantioselective functionalization of this compound or its derivatives.

Furthermore, the design of conformationally strained analogues can be a deliberate strategy to control reactivity and selectivity. nih.gov For example, cis-dioxolane-fused trans-cyclooctene (d-TCO) derivatives were computationally designed to enforce a strained half-chair conformation. nih.govnih.gov This conformational constraint enhances the molecule's reactivity in certain cycloaddition reactions while also improving its stability and solubility. nih.govnih.gov This highlights how manipulating the stereochemical and conformational properties of cyclooctene analogues can lead to molecules with tailored functions.

| Reaction Type | Substrate Analogue | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Reductive Coupling | Racemic branched allylic acetates | Iridium-tol-BINAP complex | Forms highly enantiomerically enriched chiral α-stereogenic oxetanols and azetidinols. | nih.gov |

| Mannich Reaction | Acetamide derived enolate | (S,S)-(+)-Pseudoephedrine as chiral auxiliary | Asymmetric synthesis of β-substituted α-methyl-β-amino esters. | doi.org |

| Michael Addition | N-acyl-oxazolidinone-substituted cyclobutene | Chiral chinchona-based squaramide catalyst | Produces thio-cyclobutanes with high yield and enantioselectivity (er up to 99.7:0.3). | rsc.org |

| Multicomponent Asymmetric Allylic Alkylation | Allylic phosphate | N-heterocyclic carbene (NHC) catalyst | Synthesis of α-chiral 1,3-difunctionalized bicyclo[1.1.1]pentanes with excellent enantioselectivity. | nih.gov |

Spectroscopic and Advanced Characterization Methodologies for 1 Cyclooctenyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-Cyclooctenyl acetate (B1210297). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the vinyl and acetyl groups and the eight-membered ring.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Cyclooctenyl acetate displays characteristic signals that confirm its structure. The vinylic proton (=CH-) typically appears as a triplet in the downfield region, a result of coupling to the adjacent methylene (B1212753) protons of the cyclooctene (B146475) ring. The protons of the methyl group of the acetate moiety (CH₃) present as a sharp singlet. The methylene protons (CH₂) of the cyclooctene ring produce a series of complex multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances include those for the carbonyl carbon of the acetate group, the two olefinic carbons of the C=C double bond (with the carbon bearing the acetate group being further downfield), the methyl carbon of the acetate group, and a series of signals corresponding to the methylene carbons of the cyclooctane (B165968) ring.

Dynamic NMR Studies: The cyclooctene ring is known for its conformational flexibility. Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational exchange processes in cyclooctene derivatives. These studies can determine the energy barriers for processes such as ring inversion, providing insight into the molecule's flexibility and the stability of its different conformers. While specific dynamic NMR studies on this compound are not widely reported, research on related cyclooctene and cyclooctadiene systems has established that these eight-membered rings can exist in various conformations, such as boat-chair and twist-boat forms, with interconversion barriers that are often measurable by NMR on the laboratory timescale.

Table 1: Representative NMR Data for Enol Acetates of Cyclic Ketones

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Cyclohexenyl acetate | ¹H | ~5.4 (t, 1H, =CH), 2.1 (s, 3H, CH₃), 1.5-2.2 (m, 8H, CH₂) |

| ¹³C | ~169 (C=O), ~140 (C-O), ~118 (=CH), 20.8 (CH₃), 22-30 (CH₂) | |

| This compound (Predicted) | ¹H | ~5.6 (t, 1H, =CH), 2.1 (s, 3H, CH₃), 1.4-2.4 (m, 12H, CH₂) |

| ¹³C | ~169 (C=O), ~145 (C-O), ~120 (=CH), 21 (CH₃), 25-35 (CH₂) |

X-ray Crystallography of this compound Derivatives and Metal Complexes

While obtaining a single crystal of this compound itself can be challenging due to its likely liquid state at room temperature, X-ray crystallography is an invaluable tool for determining the three-dimensional structure of its solid derivatives and, particularly, its metal complexes. nih.govmdpi.com The cyclooctenyl moiety can act as a ligand, coordinating to a metal center through its π-system or via a σ-bond after activation.

In the context of organometallic chemistry, the crystal structures of metal complexes containing cyclooctenyl ligands provide definitive proof of the coordination mode. researchgate.netacs.org For instance, X-ray diffraction analysis can unambiguously determine the geometry around the metal center, the bond lengths and angles between the metal and the cyclooctenyl ligand, and the specific conformation adopted by the eight-membered ring upon coordination. rsc.org This information is crucial for understanding the steric and electronic properties of the ligand and its influence on the reactivity of the metal complex. Studies on related cyclooctadiene-metal complexes have revealed detailed structural information, which serves as a valuable reference for understanding potential cyclooctenyl complexes. acs.org

Table 2: Crystallographic Data for Representative Metal Complexes with Cyclic Alkene Ligands

| Complex | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| [IrH₂(SiEt₃)(η⁴-C₈H₁₂)(AsPh₃)] | Monoclinic | P2₁/n | Dihydrido silyl (B83357) complex with cycloocta-1,5-diene (B8815838) ligand. acs.org |

| [Pt₂(Spy)₂(C₈H₁₂OMe)₂] | Monoclinic | P2₁/c | Binuclear platinum complex with a methoxy-cyclooctenyl ligand. researchgate.net |

Note: Data is for related cyclooctene derivative complexes to illustrate the utility of the technique.

Mass Spectrometry (MS) and High-Resolution Techniques for Compound Identification and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

Electron Ionization (EI-MS): In a typical EI mass spectrum, this compound (C₁₀H₁₆O₂) would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of enol acetates. A prominent fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, resulting in a significant peak corresponding to the molecular ion of cyclooctanone (B32682). Another common fragmentation is the loss of the acetyl group radical (•COCH₃, 43 Da) or the entire acetate group. Fragmentation of the cyclooctene ring itself can also occur, leading to a series of smaller hydrocarbon fragments. researchgate.netcas.cndtic.mil

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₆O₂). This level of precision is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₀H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₄O]⁺ | Loss of ketene (CH₂=C=O) from M⁺ |

| 125 | [C₈H₁₃O]⁺ | Loss of acetyl radical (•COCH₃) from M⁺ |

| 109 | [C₈H₁₃]⁺ | Loss of acetate group (CH₃COO•) from M⁺ |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: This table is based on general fragmentation patterns of enol acetates. libretexts.orgyoutube.com

Electrochemical Characterization (e.g., Cyclic Voltammetry) of Metal Complexes featuring Cyclooctenyl Ligands

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of metal complexes that feature cyclooctenyl ligands. sathyabama.ac.inanalis.com.my While this compound itself is not typically electrochemically active in the common potential windows, its coordination to a redox-active metal center allows for the study of how the ligand influences the metal's electronic properties. depaul.edu

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of a metal complex. umb.edu By analyzing the cyclic voltammogram of a cyclooctenyl-metal complex, researchers can ascertain the stability of different oxidation states of the metal and investigate the electronic effects imparted by the cyclooctenyl ligand. researchgate.netrsc.org For instance, the electron-donating or -withdrawing nature of the cyclooctenyl ligand and any substituents on it can shift the redox potentials of the metal center. This information is critical for applications in catalysis, where the redox properties of the metal catalyst are often key to its function. semanticscholar.org

Table 5: Application of Cyclic Voltammetry to Metal Complexes

| Parameter Measured | Information Obtained |

|---|---|

| Anodic/Cathodic Peak Potentials (Epa, Epc) | Formal reduction potential (E°') of the metal's redox couple. |

| Peak Current Ratio (ipa/ipc) | Reversibility of the electron transfer process. |

| Scan Rate Dependence | Information on the kinetics of electron transfer and coupled chemical reactions. |

Source: General principles of cyclic voltammetry. sathyabama.ac.inumb.edu

Derivatives and Analogues of 1 Cyclooctenyl Acetate: Synthesis and Reactivity

Synthesis of Substituted 1-Cyclooctenyl Acetate (B1210297) Derivatives

The synthesis of substituted 1-cyclooctenyl acetate derivatives is primarily achieved through the generation and subsequent reaction of specific cyclooctanone (B32682) enolates. The regioselectivity of enolate formation from the precursor, cyclooctanone, is a critical step that dictates the final position of the substituent on the cyclooctene (B146475) ring.

Detailed research findings indicate that unsymmetrical ketones can form two different enolates, which can be trapped as enol acetates. ucsb.edu While direct alkylation of a pre-formed this compound is not a standard procedure, a common strategy involves the controlled deprotonation of cyclooctanone to generate either the kinetic or thermodynamic enolate, which is then trapped with acetic anhydride (B1165640) or acetyl chloride to yield the corresponding substituted this compound. Alternatively, an existing enolate can be reacted with an electrophile, such as an alkyl halide, prior to enol acetate formation. masterorganicchemistry.com

The reaction of an unsymmetrical ketone with a strong base can lead to a mixture of enolate ions. ucsb.edu However, specific enolates can be synthesized indirectly. ucsb.edu For instance, a mixture of enol acetates can be formed from an unsymmetrical ketone and subsequently separated. ucsb.edu Each isolated enol acetate can then be treated with an organolithium reagent like methyllithium (B1224462) (CH₃Li) to generate a specific lithium enolate, which can then undergo regioselective alkylation. ucsb.edu

Another pathway for substitution involves the α-halogenation of the parent ketone. youtube.comyoutube.com The resulting α-haloketone can then be used in subsequent reactions to introduce a variety of functional groups before the enol acetate is formed. The relative acidity of the α-protons determines the site of reaction; typically, the least substituted α-carbon is halogenated more readily under basic conditions. ucsb.edu

| Substitution Pattern | General Synthetic Strategy | Key Intermediates | Ref. |

|---|---|---|---|

| 2-Alkyl-1-cyclooctenyl acetate | Regioselective alkylation of a specific cyclooctanone enolate followed by acetylation. | Lithium enolate of cyclooctanone | ucsb.edu |

| 8-Alkyl-1-cyclooctenyl acetate | Formation and separation of isomeric enol acetates, followed by conversion to a specific enolate and alkylation. | Isomeric enol acetates | ucsb.edu |

| 2-Halo-1-cyclooctenyl acetate | α-Halogenation of cyclooctanone under controlled conditions, followed by enol acetylation. | 2-Halocyclooctanone | ucsb.eduyoutube.com |

Transformations to Cyclooctynyl and Trans-Cyclooctenyl Analogues

This compound is a valuable precursor for accessing highly strained and reactive analogues such as cyclooctynes and trans-cyclooctenes, which are prominent in bioorthogonal chemistry. nih.govnih.gov

Cyclooctynyl Analogues: The synthesis of cyclooctynes often starts from the corresponding ketone, cyclooctanone. One established method involves converting cyclooctanone into a selenadiazole intermediate. nih.gov This intermediate then undergoes thermal decomposition to yield the desired cyclooctyne. nih.gov While a vinyl triflate-based approach has also been explored, it has met with limited success. nih.gov The initial hydrolysis of this compound would provide the necessary cyclooctanone starting material for this transformation.

Trans-Cyclooctenyl Analogues: The most direct route to trans-cyclooctenes from the cis-isomer involves photochemical isomerization. nih.govdigitellinc.com cis-Cyclooctene, readily available from this compound via reduction, can be converted to the trans-isomer using a singlet sensitizer (B1316253) and irradiation. nih.gov Flow photochemistry has been developed to facilitate this process on a larger scale. digitellinc.comudel.edu Furthermore, functionalized trans-cyclooctenes can be synthesized. For example, trans-cyclooct-4-enone can be prepared and then subjected to stereocontrolled 1,2-additions of various nucleophiles to generate a library of derivatives with favorable physicochemical properties for biological applications. udel.edu A novel derivative, amTCO, was synthesized using a phthalimide (B116566) protecting group that also functions as a built-in photosensitizer for the isomerization step. rsc.org

| Target Analogue | Key Transformation | Precursor (from this compound) | Typical Reagents/Conditions | Ref. |

|---|---|---|---|---|

| Cyclooctyne | Selenadiazole formation and thermal decomposition | Cyclooctanone | 1. Hydrazine, 2. Selenium dioxide, 3. Heat | nih.gov |

| Trans-cyclooctene (B1233481) | Photochemical isomerization | cis-Cyclooctene | UV light, singlet sensitizer (e.g., benzoate (B1203000) esters) | nih.govdigitellinc.comudel.edu |

| Functionalized Trans-cyclooctenes | Nucleophilic addition | trans-Cyclooct-4-enone | Organometallic reagents, reducing agents | udel.edu |

Cyclooctenyl-Containing Macrocycles and Their Synthesis

RCM utilizes metal catalysts, typically containing ruthenium or molybdenum, to form a new double bond within a molecule by cyclizing a diene precursor. wikipedia.orgnih.gov To synthesize a cyclooctenyl-containing macrocycle, a linear precursor bearing two terminal alkene functionalities and a cyclooctene ring within its backbone would be subjected to RCM conditions. The formation of a volatile byproduct, ethylene (B1197577), often drives the reaction to completion. wikipedia.orgyoutube.com The versatility of RCM is highlighted by its ability to form a wide range of ring sizes, from 5- and 7-membered rings to macrocycles with up to 90 atoms. wikipedia.org The utility of cyclooctene in such reactions has been demonstrated in alternating ring-opening metathesis polymerization (AROMP), where it can be copolymerized with other cyclic olefins. acs.org

Beyond RCM, other macrocyclization techniques can be employed. The intramolecular Heck reaction, for instance, has proven to be a viable method for accessing 12- to 14-membered macrocycles. mdpi.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been used to generate strained cyclophane macrocycles, demonstrating another potential route for incorporating unsaturated carbocycles into larger ring systems. nih.gov

| Macrocyclization Method | Catalyst/Reagent Type | Precursor Requirements | Key Features | Ref. |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Ruthenium or Molybdenum alkylidenes | Acyclic diene with internal cyclooctene unit | High functional group tolerance; widely used for natural product synthesis. | drughunter.comwikipedia.orgnih.gov |

| Heck Macrocyclization | Palladium complexes | Precursor with a vinyl halide/triflate and a terminal alkene | Effective for 12- to 14-membered rings. | mdpi.com |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Precursor with terminal azide (B81097) and alkyne groups | Forms a stable triazole linker within the macrocycle. | nih.gov |

Organometallic Complexes Featuring 1-Cyclooctenyl Ligands

The cyclooctenyl group can act as a versatile ligand in organometallic chemistry, coordinating to transition metals in various bonding modes. Palladium and rhodium complexes featuring this ligand have been synthesized and characterized, often as intermediates in catalytic cycles or as stable, isolable compounds.

Palladium Complexes: Cyclooctenylpalladium complexes can be synthesized from palladium(II) precursors and cyclooctadiene (cod). For example, the reaction of [PdCl₂(cod)] with a range of nucleophiles, such as sodium methoxide (B1231860) or organotin reagents, leads to the formation of chloride-bridged, cyclooctenylpalladium dimers. acs.org These dimers can be converted to their monomeric acetylacetonate (B107027) (acac) derivatives for easier characterization. acs.org X-ray crystallography has revealed that the stereochemistry of the nucleophilic attack (exo or endo) depends on the nature of the nucleophile. acs.org Hydroxy-substituted cyclooctenyl complexes of palladium(II) have also been prepared by treating cationic palladium-diene complexes with aqueous sodium carbonate. rsc.org

Rhodium and Iridium Complexes: π-Cyclo-octenyl complexes of rhodium and iridium have been identified as key intermediates in the isomerization of cyclooctadienes. rsc.org For example, the reaction of cycloocta-1,3-, -1,4-, or -1,5-dienes with pentamethylcyclopentadienyl rhodium dichloride dimer, (C₅Me₅RhCl₂)₂, proceeds via a π-cyclooctenyl intermediate. rsc.org Stable rhodium(III) complexes containing a cyclooctenyl ligand can also arise from reactions involving silyl-thioether ligands and rhodium(I) precursors. csic.es Chlorobis(cyclooctene)rhodium(I) dimer, [Rh(μ-Cl)(coe)₂]₂, is a common starting material for the synthesis of various other rhodium complexes. researchgate.net

| Metal | Complex Structure/Formula | Precursor(s) | Synthetic Method | Ref. |

|---|---|---|---|---|

| Palladium | [Pd(acac)(η¹,η²-C₈H₁₂OMe)] | [PdCl₂(cod)], NaOMe, Ag(acac) | Nucleophilic attack on coordinated diene | acs.org |

| Palladium | [Pd(acac)(η¹,η²-C₈H₁₂Ph)] | [PdCl₂(cod)], Ph₄Sn, Ag(acac) | Nucleophilic attack via organotin reagent | acs.org |

| Palladium | Di-µ-bromo-bis-(2-hydroxycyclo-oct-5-enyl)dipalladium | K₂PdCl₄, Cycloocta-1,5-diene (B8815838) | Reaction in aqueous sodium carbonate | rsc.org |

| Rhodium | [C₅Me₅Rh(C₈H₁₃)Cl] (intermediate) | (C₅Me₅RhCl₂)₂, Cyclooctadienes | Intermediate in diene isomerization | rsc.org |

| Rhodium | [Rh(μ-Cl)(coe)₂]₂ | Rhodium(III) chloride, cis-cyclooctene | Starting material for other Rh complexes | researchgate.net |

Applications of 1 Cyclooctenyl Acetate and Its Derivatives in Advanced Organic Synthesis

1-Cyclooctenyl Acetate (B1210297) as a Synthon in Ring-Opening and Ring-Closing Metathesis Reactions

Olefin metathesis has revolutionized the way chemists approach the synthesis of cyclic and polymeric structures. Within this field, cyclooctene (B146475) derivatives, including 1-cyclooctenyl acetate, have emerged as important substrates for both Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM).

In the realm of polymer chemistry, the ROMP of functionalized cyclooctenes allows for the direct incorporation of various functionalities along the polymer backbone. Research has demonstrated the successful ROMP of 5-substituted cyclooctenes, including those bearing acetate groups, using well-defined ruthenium-based metathesis catalysts. This process yields functionalized polymers where the molecular weight can be effectively controlled by adjusting the monomer-to-catalyst ratio or by the addition of a chain transfer agent. The presence of the acetate group in the resulting polymer offers a handle for further post-polymerization modifications, enabling the synthesis of a wide array of advanced materials with tailored properties.

Ring-Closing Metathesis (RCM), on the other hand, is a powerful strategy for the synthesis of macrocycles and other cyclic compounds. While specific examples detailing the RCM of precursors derived directly from this compound are not extensively documented in readily available literature, the general principles of RCM on diene-containing cyclooctane (B165968) scaffolds are well-established. The stereochemical outcome of RCM reactions, leading to either E- or Z-isomers of the newly formed double bond, is influenced by factors such as the catalyst used, the inherent ring strain of the target macrocycle, and the nature of the substituents on the diene chains. Ruthenium-based N-heterocyclic carbene (NHC) catalysts, for instance, often favor the formation of the more thermodynamically stable E-isomer in macrocyclization reactions. The enol acetate moiety of this compound could potentially influence the conformational preferences of the RCM precursor, thereby impacting the stereoselectivity of the ring-closing step.

Table 1: Overview of Metathesis Reactions Involving Cyclooctene Derivatives

| Metathesis Type | Substrate Class | Key Features | Potential Application of this compound |

| ROMP | 5-Substituted Cyclooctenes | Controlled molecular weight, functional group incorporation | Synthesis of functionalized poly(cyclooctene)s with pendant acetate groups for further modification. |

| RCM | Diene-tethered Cyclooctanes | Formation of macrocycles, stereoselectivity influenced by catalyst and substrate | Precursor for complex macrocyclic structures where the enol acetate could direct stereochemistry or serve as a synthetic handle. |

Construction of Complex Polycyclic Architectures via Cyclooctenyl Intermediates

The cyclooctane framework, with its unique transannular interactions and conformational properties, serves as an excellent scaffold for the construction of complex polycyclic and bridged ring systems. Cyclooctenyl intermediates, derived from molecules like this compound, can be strategically employed in a variety of intramolecular reactions to generate intricate three-dimensional architectures that are prevalent in many natural products and biologically active molecules.

One of the most powerful methods for constructing polycyclic systems is the intramolecular Diels-Alder (IMDA) reaction. In this reaction, a diene and a dienophile tethered within the same molecule undergo a cycloaddition to form a bicyclic or polycyclic product. A cyclooctenyl moiety can be elaborated to contain both the diene and dienophile components, or it can serve as the dienophile itself with a diene tethered to it. The inherent conformational biases of the eight-membered ring can exert significant stereocontrol over the outcome of the IMDA reaction, leading to the selective formation of specific diastereomers. The enol acetate functionality in a 1-cyclooctenyl-derived intermediate could influence the electronic nature of the dienophile and potentially direct the stereochemical course of the cycloaddition.

Transannular reactions, which involve bond formation across the eight-membered ring, represent another powerful strategy for the synthesis of polycyclic compounds from cyclooctene precursors. These reactions are often triggered by the generation of a reactive intermediate, such as a carbocation or a radical, at one position of the ring, which then attacks another atom across the ring. The proximity of atoms in certain conformations of the cyclooctane ring facilitates these otherwise challenging bond formations. For instance, the enol acetate of this compound could be hydrolyzed to the corresponding ketone, which could then be used to initiate a transannular aldol (B89426) or Michael reaction, leading to the formation of bicyclic systems.

Furthermore, cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, can be initiated from appropriately functionalized cyclooctenyl intermediates. These elegant processes allow for the rapid assembly of complex molecular frameworks from relatively simple starting materials. A cyclooctenyl acetate derivative could be designed to undergo a cascade of reactions, such as a metathesis followed by a cycloaddition or a transannular cyclization, to afford highly complex polycyclic architectures in a single step.

Utilization in Bioorthogonal Ligation Strategies via Trans-Cyclooctenyl Analogues

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. One of the most prominent and fastest bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). The high ring strain of the trans double bond in the eight-membered ring leads to exceptionally fast reaction rates, making this "click" reaction ideal for applications in chemical biology, such as cellular imaging and targeted drug delivery.

While this compound exists as the more stable cis-isomer, it can serve as a precursor to trans-cyclooctenyl analogues. The synthesis of functionalized TCOs often involves the photochemical isomerization of the corresponding cis-cyclooctene. Therefore, this compound could be a starting point for the synthesis of a trans-cyclooctenyl acetate derivative. The acetate group could then be hydrolyzed to the corresponding alcohol, providing a versatile handle for conjugation to biomolecules or other probes.

The reactivity of TCO derivatives in the IEDDA reaction with tetrazines is influenced by the nature and position of substituents on the cyclooctene ring. While the primary driving force for the reaction is the ring strain of the trans-alkene, substituents can modulate the electronic properties and steric accessibility of the double bond. An acetate group, being electron-withdrawing, might have a subtle electronic effect on the TCO, potentially influencing the kinetics of the ligation reaction.

The ability to introduce functional handles, such as the hydroxyl group derived from the acetate of this compound, onto the TCO scaffold is crucial for its application in bioorthogonal chemistry. These functional groups allow for the attachment of TCOs to proteins, antibodies, or small molecule drugs, enabling their precise tracking or targeted delivery within a biological environment.

Table 2: Key Aspects of trans-Cyclooctenyl Analogues in Bioorthogonal Ligation

| Feature | Description | Relevance of this compound Derived Analogues |

| Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) with tetrazines. | Can serve as a precursor to functionalized trans-cyclooctenes for this reaction. |

| Reactivity | Driven by the high ring strain of the trans-alkene. | The acetate-derived functionality can be used to attach the TCO to various molecules of interest. |

| Kinetics | Extremely fast, enabling reactions at low concentrations in biological systems. | The electronic nature of the acetate or its derivative might subtly influence reaction rates. |

| Applications | Cellular imaging, targeted drug delivery, proteomics. | Provides access to TCO probes with a versatile functional handle for conjugation. |

Precursors for the Synthesis of Natural Product Scaffolds and Advanced Intermediates

The structural motifs found in natural products often serve as inspiration for the development of new synthetic methodologies and as starting points for the discovery of new therapeutic agents. The cyclooctane ring is a common feature in a variety of natural products, particularly in terpenoids and alkaloids, which exhibit a wide range of biological activities. This compound, as a readily accessible and functionalized eight-membered ring, represents a valuable starting material for the synthesis of such complex natural product scaffolds.

The enol acetate functionality of this compound can be easily converted into other functional groups, such as ketones, alcohols, or protected alcohols. This versatility allows for the strategic introduction of various substituents and the elaboration of the cyclooctane ring into more complex structures. For example, the ketone derived from this compound can serve as a key intermediate for carbon-carbon bond-forming reactions, such as aldol condensations, Michael additions, or Wittig reactions, to build up the carbon skeleton of a target natural product.

Furthermore, the double bond of this compound can be subjected to a wide range of transformations, including epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce new stereocenters with a high degree of control. The conformational preferences of the eight-membered ring can often be exploited to achieve high levels of diastereoselectivity in these reactions.

The combination of functional group manipulations and stereocontrolled reactions on the cyclooctene ring allows for the synthesis of highly functionalized and stereochemically rich cyclooctane intermediates. These advanced intermediates can then be carried forward through a series of synthetic steps to complete the total synthesis of complex natural products. The use of this compound as a starting material can significantly streamline the synthesis of these challenging molecules by providing a pre-formed eight-membered ring with a versatile functional handle.

Enzymatic and Biogenetic Perspectives Involving Cyclooctenyl Acetate Frameworks

Acetate (B1210297) Metabolism and its Relevance to Cyclooctenyl Biosynthesis Analogues

Acetate, as a fundamental two-carbon building block, plays a central role in the biosynthesis of a vast array of natural products through the acetate pathway. sips.org.innih.gov This pathway is responsible for the formation of fatty acids and polyketides, which are themselves precursors to a wide variety of secondary metabolites. sips.org.in The core principle of the acetate pathway involves the sequential condensation of acetyl-CoA units, often via malonyl-CoA, to construct a poly-β-keto chain. sips.org.in This chain can then undergo various modifications, including reduction, dehydration, and cyclization, to generate diverse molecular architectures.

While the direct biosynthesis of 1-cyclooctenyl acetate from acetate is not extensively documented as a primary metabolic pathway, the foundational principles of polyketide synthesis provide a strong hypothetical framework for its formation. The assembly of a C8 carbon skeleton, the precursor to a cyclooctenyl ring, can be envisaged through the condensation of four acetate units. Subsequent enzymatic control would then dictate the specific cyclization and functionalization steps, including the introduction of a double bond and the attachment of an acetate group, to yield a cyclooctenyl acetate structure.

The relevance of acetate metabolism to the biosynthesis of cyclooctenyl analogues is therefore rooted in its role as a universal precursor for carbon chain elongation and the formation of cyclic structures in nature. The enzymatic machinery responsible for polyketide synthesis, particularly polyketide synthases (PKSs), demonstrates the biological feasibility of constructing complex cyclic molecules from simple acetate units.

Table 1: Key Concepts in Acetate Metabolism and Biosynthesis

| Concept | Description | Relevance to Cyclooctenyl Analogues |

| Acetate Pathway | A fundamental biosynthetic route for the formation of fatty acids and polyketides from acetyl-CoA. sips.org.in | Provides a theoretical basis for the assembly of the eight-carbon backbone of cyclooctane (B165968) derivatives from acetate units. |

| Acetyl-CoA | The activated form of acetate, serving as the primary building block in the acetate pathway. | The initial substrate for the hypothetical biosynthetic assembly of a cyclooctanoid skeleton. |

| Malonyl-CoA | Formed by the carboxylation of acetyl-CoA, it serves as the two-carbon donor in the elongation of the polyketide chain. sips.org.in | A likely intermediate in the chain elongation process leading to an eight-carbon precursor. |

| Poly-β-keto Chain | A linear chain formed by the sequential condensation of acetate units, which can undergo cyclization and other modifications. sips.org.in | The hypothetical open-chain precursor that would cyclize to form the cyclooctane ring. |

| Polyketide Synthases (PKSs) | Large, multifunctional enzymes that catalyze the biosynthesis of polyketides. | The class of enzymes that would be responsible for catalyzing the hypothetical biosynthesis of cyclooctenyl structures from acetate. |

Enzymatic Transformations and Biocatalysis involving Acetate or Cyclooctenyl Substrates

The application of isolated enzymes and whole-cell systems for the transformation of cyclooctenyl and related substrates is a significant area of research in biocatalysis. Enzymes offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical reagents. Lipases, in particular, have been extensively studied for their ability to catalyze reactions involving acetate groups and cyclooctanoid structures.

Lipase-catalyzed reactions involving cyclooctene (B146475) derivatives include hydrolysis, esterification, and transesterification. mdpi.com For instance, the kinetic resolution of racemic cyclooctene-1,2-diol derivatives has been achieved through lipase-catalyzed acetylation, demonstrating the enantioselectivity of these enzymes. mdpi.com Similarly, the hydrolysis of diacetates of cyclooctene diols can be catalyzed by lipases, yielding optically active monoacetates and diols. mdpi.com These transformations highlight the potential of enzymes to produce chiral building blocks from cyclooctenyl precursors.

Beyond lipases, other enzymes have been shown to act on cyclooctane frameworks. For example, monooxygenases have been employed in whole-cell biocatalytic systems for the oxidation of cyclooctane to cyclooctanone (B32682). nih.gov Furthermore, acetylcholinesterase has been used for the enantioselective hydrolysis of 3,7-diacetoxycycloheptene, a related seven-membered ring system, suggesting the potential for similar transformations on cyclooctenyl acetates. rsc.org

Table 2: Examples of Enzymatic Transformations on Cyclooctanoid and Related Substrates

| Enzyme | Substrate | Reaction Type | Product(s) |

| Lipase (B570770) B from Candida antarctica (CaLB) | rac-5-Cyclooctene-1,2-diol | Acetylation | Optically active mono- and diacetates mdpi.com |

| Lipase from Pseudomonas cepacia (PS-D) | rac-2-Acetoxycyclooct-4-enyl acetate | Hydrolysis | Optically active monoacetate and diol mdpi.com |

| P450 Monooxygenase | Cyclooctane | Oxidation | Cyclooctanone nih.gov |

| Acetylcholinesterase | 3,7-Diacetoxycycloheptene | Hydrolysis | Optically pure (3R,7S)-3-hydroxy-7-acetoxycycloheptene rsc.org |

Biogenetic-Type Syntheses Utilizing Cyclooctenyl Cations

Biogenetic-type synthesis, also known as biomimetic synthesis, is a strategy in organic synthesis that aims to replicate the proposed or known biosynthetic pathways of natural products. A common feature of many biosynthetic pathways is the involvement of carbocationic intermediates, which can undergo complex cyclizations and rearrangements to form intricate molecular architectures.

In the context of cyclooctenyl frameworks, the generation of a cyclooctenyl cation could, in principle, initiate a cascade of reactions to form various polycyclic structures. While specific examples of biogenetic-type syntheses starting from a simple 1-cyclooctenyl cation to produce a known natural product are not widely reported, the underlying principles of carbocation chemistry are well-established in the synthesis of other classes of compounds. For instance, the biogenetic-type synthesis of cularine (B1669330) alkaloids involves a proposed cationic cyclization. rsc.org

The reactivity of cyclic cations is exemplified in the chemistry of cyclopropylcarbinyl cations, which are known to undergo facile rearrangements to form cyclobutyl and homoallyl systems. researchgate.net By analogy, a cyclooctenyl cation could be envisioned to participate in transannular cyclizations or rearrangements, leading to the formation of bicyclic or other complex ring systems found in some natural products. The challenge in harnessing such reactive intermediates lies in controlling the reaction pathway to achieve a desired product with high selectivity. Computational studies and careful design of the substrate and reaction conditions are often necessary to guide the outcome of these biomimetic transformations.

Future Research Directions and Emerging Trends in 1 Cyclooctenyl Acetate Chemistry

Development of Novel Catalytic Systems for 1-Cyclooctenyl Acetate (B1210297) Functionalization

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of 1-cyclooctenyl acetate. Research in this area is moving towards catalysts that offer higher selectivity, efficiency, and sustainability for the functionalization of the cyclooctene (B146475) ring.

Key research thrusts include:

Transition Metal Catalysis: There is a continuing interest in using transition metal catalysts, such as those based on ruthenium, palladium, and rhodium, for various transformations. nih.govmdpi.com For instance, ruthenium-based catalysts have been instrumental in ring-opening metathesis polymerization (ROMP) of cyclooctene derivatives. researchgate.netresearchgate.net Future work will likely focus on developing catalysts that can selectively functionalize the double bond of this compound without affecting the acetate group. This could involve reactions like asymmetric hydrogenation, hydroformylation, and C-H functionalization. nih.govmdpi.com

Organocatalysis: The use of small organic molecules as catalysts presents a more sustainable and often less toxic alternative to metal-based systems. nih.gov Research into organocatalysts for the functionalization of this compound could lead to novel transformations and improved reaction conditions.

Biocatalysis: Enzymes and other biocatalysts offer high selectivity and can operate under mild conditions. youtube.com Exploring the use of enzymes for the transformation of this compound could enable highly specific modifications of the molecule.

A comparative look at potential catalytic systems is presented below:

| Catalytic System | Potential Advantages for this compound | Research Focus |

| Transition Metal Catalysis | High reactivity and versatility in C-C and C-heteroatom bond formation. nih.govmdpi.com | Development of catalysts with enhanced selectivity for the double bond, minimizing side reactions with the ester group. |

| Organocatalysis | Lower toxicity, cost-effectiveness, and sustainability. nih.gov | Design of organocatalysts for asymmetric transformations and novel functionalization reactions. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. youtube.com | Identification and engineering of enzymes for specific modifications of the this compound structure. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Cyclooctenyl Systems

Future applications of AI and ML in this field are expected to include:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and selectivity of new reactions. chemeurope.comprinceton.edu This can help researchers to identify the most promising reaction conditions for the functionalization of this compound without the need for extensive trial-and-error experimentation. eurekalert.orgchemai.io

Discovering Novel Reactions: AI algorithms can be used to explore vast chemical reaction networks and identify novel synthetic routes to desired molecules. engineering.org.cn This could lead to the discovery of new ways to synthesize and functionalize this compound and its derivatives.

Optimizing Reaction Conditions: AI-powered platforms can automate the process of reaction optimization by systematically varying reaction parameters and learning from the results to identify the optimal conditions for a given transformation. chemai.io

The integration of these computational tools is expected to streamline the research and development process for new applications of this compound.

Sustainable Synthesis and Circular Economy Approaches for this compound Production

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, and the synthesis of this compound is no exception. scielo.brwhiterose.ac.uk Future research will focus on developing more sustainable and environmentally friendly methods for its production.

Key areas of focus include:

Renewable Feedstocks: Exploring the use of bio-based raw materials for the synthesis of this compound can reduce the reliance on fossil fuels. chemiehoch3.derenewablematter.eu This aligns with the broader goal of transitioning to a more sustainable chemical industry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a central tenet of green chemistry. rsc.org

Energy Efficiency: Developing catalytic processes that can operate at lower temperatures and pressures will reduce the energy consumption and environmental impact of the synthesis. youtube.com

Circular Economy: In a circular economy, waste is minimized and resources are kept in use for as long as possible. wikipedia.org This could involve developing methods to recycle and reuse solvents and catalysts used in the production of this compound, or designing polymers from this compound that can be easily depolymerized and recycled back to the monomer. scielo.brchemiehoch3.densf.gov

The table below outlines some sustainable approaches for this compound production:

| Sustainable Approach | Description | Potential Impact |

| Use of Renewable Feedstocks | Synthesizing the cyclooctene backbone from biomass-derived sources. chemiehoch3.derenewablematter.eu | Reduced carbon footprint and dependence on petrochemicals. |

| High Atom Economy Reactions | Employing catalytic reactions that minimize the formation of byproducts. rsc.org | Less waste generation and more efficient use of resources. |

| Energy-Efficient Synthesis | Utilizing catalysts that enable reactions under milder conditions. youtube.com | Lower energy consumption and reduced operational costs. |

| Design for Recyclability | Developing polymers from this compound that can be chemically recycled. wikipedia.orgnsf.gov | Contribution to a circular economy for plastics and reduced landfill waste. |

Advanced Materials Science Applications Derived from this compound Motifs

The unique structural features of this compound make it an attractive building block for the creation of advanced materials with novel properties and functionalities.

Emerging applications in materials science include:

Functional Polymers: The acetate group in this compound can be hydrolyzed to a hydroxyl group, providing a handle for further functionalization. This allows for the synthesis of polymers with tailored properties, such as hydrophilicity, biocompatibility, and specific binding capabilities. beilstein-journals.orgresearchgate.net These functionalized polymers could find applications in areas such as drug delivery, tissue engineering, and smart coatings. beilstein-journals.org

Depolymerizable Polymers: The development of polymers that can be easily depolymerized back to their constituent monomers is a key aspect of creating a circular economy for plastics. nsf.gov Fused-ring cyclooctene monomers have been shown to produce polymers that can be depolymerized under mild conditions. nsf.govbohrium.com Research into similar systems based on this compound could lead to the development of recyclable materials.

Bioorthogonal Chemistry: Trans-cyclooctene (B1233481) (TCO) derivatives are widely used in bioorthogonal chemistry for applications such as in vivo imaging and targeted drug delivery due to their rapid and selective reaction with tetrazines. iris-biotech.detcichemicals.comnih.gov The functionalization of this compound to create novel TCO derivatives could expand the toolbox of bioorthogonal chemistry. nih.govacs.org

The potential for creating advanced materials from this compound is vast and represents a significant area for future research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。